
(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H16FN5O2 and its molecular weight is 413.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The chemical compound under discussion has not been directly cited in available literature. However, the synthesis and structural analysis of related compounds provide insights into the type of research applications it may have. For instance, the nitrile carboxamide rearrangement and the formation of heterocycles via cyano-cyclohexenyl-urea indicate the potential for creating diverse heterocyclic structures, which are foundational in the development of pharmaceuticals and materials science (Bischoff & Schroeder, 1983).
Carbonic Anhydrase Inhibition
- Compounds with structures similar to the one have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) activity, a crucial enzyme in many physiological processes. Tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, related in structure, have shown significant inhibition of CA isoenzyme activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).
Green Chemistry Synthesis
- Research into solvent- and catalyst-free synthesis methods for dihydroquinazolines, which are structurally related to the compound of interest, highlights the growing emphasis on environmentally benign chemical processes. Using urea as an ammonia source under microwave irradiation, researchers have developed a clean and efficient method for producing dihydroquinazolines, demonstrating the compound's relevance in green chemistry applications (Sarma & Prajapati, 2011).
Antimicrobial and Antineoplastic Activities
- New pyrido quinazolones, which share a core structure with the compound , have been synthesized and shown to possess antibacterial and antifungal activities. These findings point to the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Singh & Pandey, 2006).
Molecular Devices and Supramolecular Chemistry
- Studies on cyclodextrin complexation and the self-assembly of molecular devices involving stilbene derivatives suggest potential applications in nanotechnology and molecular engineering. The ability of these compounds to form binary complexes and undergo photoisomerization offers a glimpse into the construction of molecular devices that can be controlled by light (Lock et al., 2004).
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-17-11-9-15(10-12-17)14-29-21(18-6-2-4-8-20(18)27-23(29)31)28-22(30)26-19-7-3-1-5-16(19)13-25/h1-12H,14H2,(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUTZKUCDZWOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
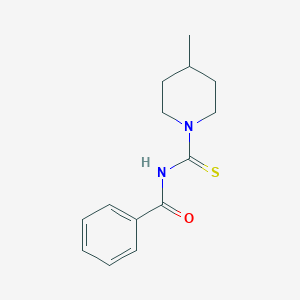
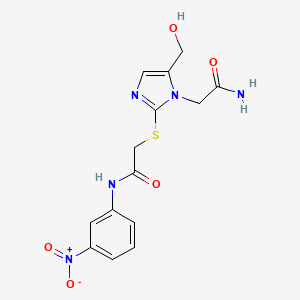

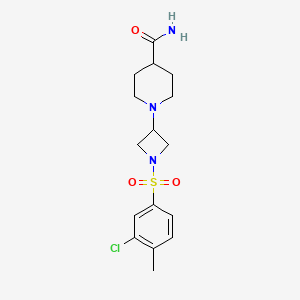
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
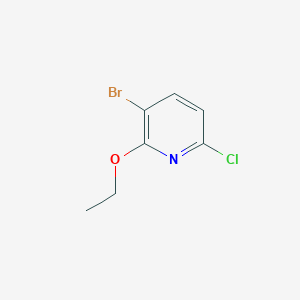
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
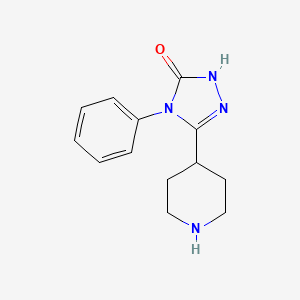
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
